1-{5-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-FLUORO-4-NITROPHENYL}AZEPANE
Description
1-{5-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-FLUORO-4-NITROPHENYL}AZEPANE is a complex organic compound that features a combination of fluorinated benzoyl, piperazine, and azepane moieties
Properties
IUPAC Name |
[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O3/c24-16-6-5-7-17(25)22(16)23(31)29-12-10-28(11-13-29)20-15-19(18(26)14-21(20)30(32)33)27-8-3-1-2-4-9-27/h5-7,14-15H,1-4,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNMHVLNSYSKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{5-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-FLUORO-4-NITROPHENYL}AZEPANE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of 2,6-difluorobenzoyl chloride, which is then reacted with piperazine to form 4-(2,6-difluorobenzoyl)piperazine. This intermediate is further reacted with 2-fluoro-4-nitrobenzene under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-{5-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-FLUORO-4-NITROPHENYL}AZEPANE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), nucleophiles (e.g., amines, thiols), and acids or bases for hydrolysis. Major products formed from these reactions include amine derivatives, substituted benzoyl compounds, and carboxylic acids.
Scientific Research Applications
1-{5-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-FLUORO-4-NITROPHENYL}AZEPANE has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-{5-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-FLUORO-4-NITROPHENYL}AZEPANE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to cell death. The fluorinated benzoyl and piperazine moieties play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-{5-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-FLUORO-4-NITROPHENYL}AZEPANE can be compared with similar compounds such as:
1-{4-[4-(2,6-DIFLUOROBENZOYL)-1-PIPERAZINYL]-5-FLUORO-2-METHYLPHENYL}ETHANONE: This compound has a similar structure but differs in the substitution pattern on the benzene ring.
2-((5-(4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL)-1,3,4-THIADIAZOL-2-YL)THIO)-N-PHENYLACETAMIDE: This compound contains a thiadiazole moiety, which imparts different chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
